4-methylthiophene-2-thiol
Description
Properties
CAS No. |
3970-29-4 |
|---|---|
Molecular Formula |
C5H6S2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 4 Methylthiophene 2 Thiol Analogues
Reactivity of the Thiol Group
The sulfhydryl (-SH) group is the primary center of nucleophilic reactivity in the molecule. Its chemistry is characterized by its acidity, susceptibility to oxidation, and ability to react with a wide range of electrophiles.
A defining characteristic of thiols is their acidity, which is significantly greater than that of their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com The sulfur atom's larger size and greater polarizability allow it to better stabilize the negative charge that results from deprotonation. chemistrysteps.com Consequently, 4-methylthiophene-2-thiol is readily deprotonated by a base to form the corresponding 4-methylthiophene-2-thiolate anion. fiveable.meucla.edu This anion is a soft and potent nucleophile, owing to the high electron density and polarizability of the sulfur atom, making it a key intermediate in many synthetic transformations. masterorganicchemistry.comfiveable.meresearchgate.net
Table 1: Comparison of Acidity between Thiols and Alcohols
| Compound Class | Representative Compound | Approximate pKa | Reason for Acidity |
|---|---|---|---|
| Thiol | Ethanethiol | ~10.6 | Larger atomic radius and better polarizability of sulfur stabilize the negative charge of the conjugate base (thiolate). chemistrysteps.com |
| Alcohol | Ethanol | ~16 | Smaller, less polarizable oxygen atom provides less stabilization for the negative charge of the conjugate base (alkoxide). chemistrysteps.com |
Thiols are readily oxidized, with the most common transformation being the coupling of two thiol molecules to form a disulfide (R-S-S-R). This reaction can be effected by a variety of mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, to yield bis(4-methylthiophen-2-yl) disulfide. chemistrysteps.comwikipedia.orglibretexts.org This process is a key reaction in both synthetic chemistry and biological systems. chemrxiv.orgnih.gov
The use of stronger oxidizing agents can lead to higher oxidation states of the sulfur atom. Reagents like hydrogen peroxide or peroxyacids can oxidize the thiol or the resulting disulfide further to form sulfoxides and, ultimately, sulfones. chemistrysteps.comsmolecule.comwikipedia.org
Table 2: Oxidation Products of this compound with Various Oxidants
| Oxidizing Agent | Resulting Sulfur Functional Group | General Product Structure |
|---|---|---|
| Iodine (I₂), Bromine (Br₂), Air (O₂) | Disulfide | R-S-S-R chemistrysteps.comwikipedia.org |
| Hydrogen Peroxide (H₂O₂), m-CPBA | Sulfoxide | R-S(O)-R' masterorganicchemistry.comsmolecule.com |
| Potassium Permanganate (KMnO₄), Peroxyacids (strong) | Sulfone / Sulfonic Acid | R-S(O)₂-R' / R-SO₃H chemistrysteps.comwikipedia.org |
The thiolate anion derived from this compound is an excellent nucleophile that readily participates in substitution and addition reactions with various electrophiles. researchgate.netlibretexts.org
Alkylation: In a classic Sₙ2 reaction, the thiolate attacks alkyl halides to displace the halide and form a thioether (sulfide). masterorganicchemistry.comsmolecule.com This provides a straightforward method for attaching the thiophene (B33073) moiety to an alkyl chain.
Reaction with Carbonyls: Thiols undergo condensation reactions with aldehydes and ketones to form thioacetals. chemistrysteps.comsmolecule.com These reactions are often reversible and can be used to protect the carbonyl group.
Michael Addition: As a soft nucleophile, the thiolate readily undergoes 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the Michael reaction. researchgate.netnih.govbham.ac.uk This reaction is highly efficient for forming carbon-sulfur bonds. bham.ac.uk
Table 3: Nucleophilic Reactions of the 4-Methylthiophene-2-thiolate Anion
| Electrophile Type | Example Electrophile | Reaction Type | Product Class |
|---|---|---|---|
| Alkyl Halide | Iodomethane | Sₙ2 Substitution | Thioether (Sulfide) masterorganicchemistry.com |
| Aldehyde | Benzaldehyde | Nucleophilic Addition/Condensation | Thioacetal chemistrysteps.comsmolecule.com |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | Michael (1,4-Conjugate) Addition | Thioether Ketone researchgate.netnih.gov |
Reactions Involving the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, analogous to benzene (B151609), and its chemistry is dominated by electrophilic aromatic substitution. wikipedia.org
The thiophene ring readily undergoes electrophilic aromatic substitution (SₑAr) reactions, often under milder conditions than those required for benzene. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions on this compound is directed by the existing substituents. Both the thiol (-SH) and methyl (-CH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org
For a 2-substituted thiophene, the position most susceptible to electrophilic attack is C5, due to the stability of the cationic intermediate (the sigma complex). wikipedia.org The methyl group at C4 further activates the ring, particularly enhancing the reactivity of the adjacent C3 and C5 positions. Therefore, electrophilic substitution on this compound is strongly favored at the C5 position. Common SₑAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
Table 4: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Typical Reagents | Major Product |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | 5-Bromo-4-methylthiophene-2-thiol |
| Nitration | HNO₃ / H₂SO₄ | 4-Methyl-5-nitrothiophene-2-thiol |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 5-Acetyl-4-methylthiophene-2-thiol masterorganicchemistry.com |
While thiophene itself is generally a poor diene in [4+2] cycloaddition (Diels-Alder) reactions due to its aromatic stability, its reactivity can be unlocked through modification. researchgate.net Specifically, oxidation of the ring sulfur atom to a thiophene S-oxide disrupts the aromaticity and transforms the heterocycle into a competent diene. researchgate.net These thiophene S-oxides readily react with a range of dienophiles, including those that are electron-rich or electron-poor, to construct bicyclic adducts. researchgate.net This strategy provides a powerful route to complex sulfur-containing scaffolds that are not accessible from the parent thiophene. rsc.org Benzyne is another reactive species that can undergo cycloaddition with thiophenes. acs.org
Interactions with Reactive Oxygen Species and Oxidation Pathways
The chemical reactivity of this compound analogues, particularly their interactions with reactive oxygen species (ROS), is a subject of significant interest due to the roles of both the thiophene ring and the thiol group in various chemical and biological processes. The oxidation of these molecules can proceed through several pathways, targeting either the sulfur atom within the thiophene ring or the exocyclic thiol group.
The thiophene ring, while aromatic and relatively stable, is susceptible to oxidation. nih.gov Oxidation of the thiophene moiety can be achieved with agents like hydrogen peroxide, leading to the formation of thiophene-S-oxides. These S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions of the ring. nih.gov Another significant oxidation pathway for the thiophene ring involves cytochrome P450 enzymes, which can generate a reactive arene oxide intermediate. nih.gov This intermediate can then undergo rearrangement, such as an NIH shift, to form hydroxythiophene metabolites, which exist in equilibrium with their thiolactone tautomers. nih.gov For instance, the antihypertensive drug tienilic acid, which contains a thiophene ring, is metabolized by P450 2C9 to a 5-hydroxy derivative via an arene oxide pathway. nih.gov This arene oxide intermediate is also implicated in the compound's hepatotoxicity. nih.gov
The thiol group (-SH) is highly susceptible to oxidation by ROS. nih.gov Thiols can be oxidized to a variety of sulfur-containing species, including disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). nih.govlibretexts.org The formation of disulfides is a common and often reversible oxidation process. libretexts.org For example, two thiol molecules can be oxidized by agents like molecular oxygen or biological oxidizing agents to form a disulfide linkage. libretexts.orglibretexts.org More aggressive oxidation by ROS can lead to the irreversible formation of higher oxidation states of sulfur. nih.gov Physiological oxidative stress can initially convert thiols to sulfenic acids, which are typically transient intermediates that can be further oxidized or react to form disulfides. nih.gov
The presence of both a thiophene ring and a thiol group in a molecule like this compound suggests a complex interplay of reactivity towards ROS. The thiol group is generally more readily oxidized than the thiophene ring. libretexts.org Therefore, initial interactions with ROS are likely to occur at the thiol moiety. However, under conditions of excessive oxidative stress, oxidation of the thiophene ring can also occur, potentially leading to the formation of reactive intermediates like epoxides or S-oxides. nih.govnih.gov
| Reactant | Reactive Species | Primary Oxidation Products | Reaction Pathway |
| Thiol Group (R-SH) | Reactive Oxygen Species (ROS) | Disulfide (R-S-S-R), Sulfenic Acid (R-SOH) | Stepwise oxidation |
| Thiophene Ring | Peracids, P450 Enzymes | Thiophene-S-oxide, Hydroxythiophene/Thiolactone | Arene oxide formation, S-oxidation |
| Thioethers (R-S-R) | Hydrogen Peroxide (H₂O₂), NaOCl | Sulfoxide, Sulfone | Direct oxidation |
This table summarizes the principal oxidation pathways for thiol and thiophene moieties based on available research.
Mechanistic Elucidation through Experimental and Computational Approaches
The mechanisms governing the reactivity of this compound analogues have been investigated using a combination of experimental techniques and computational modeling. These studies provide detailed insights into the reaction pathways, transition states, and energetics of the oxidation processes.
Experimental studies, such as those using stopped-flow spectrophotometry, have been employed to determine the kinetics of reactions between thiols and various compounds. nih.gov These studies have shown that the reactivity of thiols often depends on the pH of the medium, with the thiolate anion (R-S⁻) being the more reactive nucleophile. nih.gov The rate of reaction can vary significantly depending on the specific thiol, with reactivity generally increasing in the order of glutathione (B108866) < cysteamine (B1669678) < dithiothreitol (B142953) < cysteine. nih.gov Isotopic labeling studies using ¹⁸O₂ have been crucial in elucidating the mechanism of thiophene oxidation by cytochrome P450. The incorporation of ¹⁸O into the resulting hydroxythiophene metabolites confirmed that the reaction proceeds through an arene oxide intermediate, rather than a thiophene-S-oxide pathway involving a 1,5-oxygen migration. nih.gov
Computational studies, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., MP2, G4MP2, CCSD(T)), have provided a deeper understanding of the reaction mechanisms at a molecular level. researchgate.netwhiterose.ac.ukfigshare.com These studies have been used to investigate the reaction of thiophene and its derivatives with molecular oxygen. For instance, calculations have shown that the reaction of thiophene with singlet oxygen most favorably proceeds via a [4+2] cycloaddition to form an endoperoxide. researchgate.net Alkyl substitution on the thiophene ring was found to lower the activation barrier for this addition pathway. researchgate.net
Computational investigations into the reaction of thiols with hydroperoxides have elucidated the energetics of these reactions, which are relevant to autoxidation processes. whiterose.ac.uk For the reaction of thiols with nitroxyl (B88944) (HNO), computational methods have identified a putative N-hydroxysulfenamide intermediate. figshare.com The calculations of the free energies of activation (ΔG‡) indicated that the subsequent formation of either a disulfide or a sulfinamide is dependent on the reaction environment and the nature of the thiol substituent. figshare.com In a non-polar environment, disulfide formation is kinetically favored. figshare.com
Intrinsic reaction coordinate (IRC) calculations have been used to map the energy profile of rearrangement reactions. Such calculations for the model compound 2-acetylthiophene-S-oxide demonstrated that a 1,5-oxygen migration mechanism to form a 5-hydroxy product is energetically unfavorable. nih.gov This computational result further supports the experimental evidence for the arene oxide pathway in the formation of hydroxythiophene metabolites. nih.gov
| Methodology | System Studied | Key Findings | Reference |
| Experimental (Isotopic Labeling with ¹⁸O₂) | Tienilic Acid Oxidation by P450 2C9 | Confirmed the formation of an arene oxide intermediate. | nih.gov |
| Experimental (Stopped-flow spectrophotometry) | Thiols reacting with naphthoquinones | Thiolate anion is the reactive species; reactivity depends on the specific thiol. | nih.gov |
| Computational (ab initio methods) | Thiophene/Methylthiophene + O₂ | Reaction with singlet oxygen favors [4+2] cycloaddition; alkyl substitution lowers the activation barrier. | researchgate.net |
| Computational (DFT, CCSD(T)) | Thiols + Hydroperoxides | Elucidated the energetics and non-radical pathways of sulfur oxidation. | whiterose.ac.uk |
| Computational (B3LYP, MP2, CBS-QB3) | Thiols + Nitroxyl (HNO) | Identified N-hydroxysulfenamide intermediate; product formation (disulfide vs. sulfinamide) is environment-dependent. | figshare.com |
| Computational (IRC Calculations) | 2-Acetylthiophene-S-oxide rearrangement | 1,5-oxygen migration is energetically unfavorable, supporting the arene oxide pathway. | nih.gov |
This table presents a summary of experimental and computational findings that help elucidate the reaction mechanisms of thiophene and thiol-containing compounds.
Spectroscopic and Structural Characterization in Academic Research
Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For 4-methylthiophene-2-thiol, these techniques are essential for identifying the characteristic vibrations of the thiophene (B33073) ring, the methyl group, and the thiol group.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.com The C-S stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations of the thiophene ring are anticipated around 3100-3000 cm⁻¹. iosrjournals.org The presence of the methyl group would be confirmed by its characteristic symmetric and asymmetric C-H stretching vibrations near 2950 and 2870 cm⁻¹, respectively, as well as bending vibrations around 1450 and 1375 cm⁻¹. Vibrations associated with the thiophene ring, specifically C=C and C-S stretching, are expected to appear in the 1500-1300 cm⁻¹ and 850-600 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. The S-H stretching vibration is also observable in the Raman spectrum, often appearing in the same 2550-2600 cm⁻¹ region. rsc.org The C-S stretching vibration is typically more intense in the Raman spectrum than in the FTIR spectrum and is expected between 600 and 800 cm⁻¹. rsc.org The aromatic C-H stretching and the methyl group vibrations will also be present. The symmetric ring breathing vibration of the thiophene ring is often a strong band in the Raman spectrum and provides valuable structural information. Due to the polarizability of the sulfur atom, thiophene derivatives generally yield strong Raman signals. beilstein-journals.org
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak (FTIR), Weak to Medium (Raman) |
| Thiophene Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Stretch | 1500 - 1300 | Medium to Strong | |
| C-S Stretch | 850 - 600 | Medium | |
| Methyl (-CH₃) | C-H Stretch (asymmetric) | ~2960 | Medium |
| C-H Stretch (symmetric) | ~2870 | Medium | |
| Bending (asymmetric) | ~1450 | Medium | |
| Bending (symmetric) | ~1375 | Medium |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide distinct signals for the protons of the methyl group, the thiol group, and the thiophene ring. The methyl protons are expected to appear as a singlet at approximately 2.2-2.5 ppm. The thiol proton (S-H) is anticipated to be a broad singlet, with its chemical shift being highly dependent on concentration and solvent, but typically in the range of 3.0-4.0 ppm. The two protons on the thiophene ring are in different chemical environments and are expected to show distinct signals in the aromatic region (6.5-8.0 ppm), likely as doublets due to coupling with each other. For comparison, in 2-methylthiophene (B1210033), the ring protons appear at approximately 6.6-7.1 ppm. hmdb.cachemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in this compound. The methyl carbon is expected to have a chemical shift in the range of 15-20 ppm. The carbon atom attached to the thiol group (C2) would be significantly influenced by the sulfur atom and is expected to appear around 125-135 ppm. The carbon at the 4-position, bonded to the methyl group, and the other two ring carbons (C3 and C5) will have chemical shifts in the aromatic region, typically between 120 and 140 ppm. For reference, the carbon signals in 2-methylthiophene appear at approximately 123.1 (C5), 125.6 (C3), 126.9 (C4), and 139.8 (C2) ppm. chemicalbook.com
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -CH ₃ | 2.2 - 2.5 (singlet) | 15 - 20 |
| -SH | 3.0 - 4.0 (broad singlet) | - |
| Thiophene Ring H | 6.5 - 8.0 (doublets) | - |
| Thiophene Ring C 2-SH | - | 125 - 135 |
| Thiophene Ring C 3 | - | 120 - 140 |
| Thiophene Ring C 4-CH₃ | - | 130 - 145 |
| Thiophene Ring C 5 | - | 120 - 140 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₆S₂), the expected exact molecular weight is approximately 130.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130. The fragmentation pattern would be characteristic of the thiophene and thiol moieties. Common fragmentation pathways would likely involve the loss of the thiol group (•SH) to give a fragment at m/z 97, or the loss of a hydrogen atom to give a fragment at m/z 129. The cleavage of the methyl group could result in a fragment at m/z 115. Further fragmentation of the thiophene ring could also occur. For comparison, the mass spectrum of the related compound 2-thiophenethiol shows a prominent molecular ion peak at m/z 116 and significant fragments corresponding to the loss of SH and subsequent ring fragmentation. nih.gov
| Ion | m/z (expected) | Possible Fragmentation Pathway |
| [M]⁺ | 130 | Molecular Ion |
| [M-H]⁺ | 129 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 115 | Loss of a methyl radical |
| [M-SH]⁺ | 97 | Loss of a hydrosulfuryl radical |
Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring in this compound is a chromophore that absorbs UV light.
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the conjugated thiophene ring. Thiophene itself exhibits a strong absorption maximum around 231 nm. nist.gov The presence of the methyl and thiol substituents on the thiophene ring is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength, likely in the range of 240-270 nm. The thiol group, with its lone pair of electrons, can also participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. The exact position and intensity of the absorption bands will be influenced by the solvent used for the measurement.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
While no crystal structure for this compound itself is publicly available, a study on derivatives such as 3-amino-4-methylthiophene-2-acylcarbohydrazones has been reported. researchgate.net Such studies can provide insights into the probable bond lengths and angles of the 4-methylthiophene core. It would be expected that the thiophene ring is essentially planar. The analysis would also reveal details about hydrogen bonding involving the thiol group, which can significantly influence the packing of the molecules in the crystal lattice.
Advanced Analytical Techniques for Purity and Compositional Analysis
Ensuring the purity and confirming the elemental composition of a synthesized compound are critical steps in chemical research.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound. By developing a suitable chromatographic method, the presence of any impurities, such as starting materials or side products, can be detected and quantified. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given its likely liquid nature at room temperature, GC would be a suitable technique. sigmaaldrich.com
Compositional Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur) in the compound. The experimentally determined percentages should match the theoretical values calculated from the molecular formula (C₅H₆S₂) to confirm the elemental composition. High-resolution mass spectrometry (HRMS) can also be used to determine the exact mass of the molecular ion, providing further confirmation of the molecular formula.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 4-methylthiophene-2-thiol and understanding the distribution of electrons within the molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecules like this compound. Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly used to optimize the molecular geometry and predict electronic properties. mdpi.com These calculations yield important data, including bond lengths, bond angles, and dihedral angles, which define the molecule's structure. For thiophene (B33073) derivatives, DFT has been successfully used to study their structure and electronic characteristics. mdpi.commedjchem.com The optimized geometry from DFT calculations serves as the foundation for further computational analysis, including vibrational frequency predictions and reaction pathway modeling.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Derivative (Calculated via DFT). This table presents representative data for a substituted thiophene to illustrate the type of information obtained from DFT calculations. The values are not specific to this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=C | 1.375 |
| C-S (ring) | 1.730 | |
| C-SH | 1.765 | |
| Bond Angle (°) | C-S-C | 92.5 |
| S-C-C | 111.8 | |
| C-C-SH | 125.0 |
Ab Initio Methods for High-Accuracy Calculations
For situations requiring higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for calculating precise energy differences between conformers and determining accurate reaction barriers. These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more computationally efficient DFT methods.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the rotatable thiol (-SH) group and the methyl (-CH3) group necessitates a thorough conformational analysis. The principles of conformational analysis help in understanding the spatial arrangement of atoms in a molecule. nobelprize.org For this compound, the primary conformational question involves the orientation of the S-H bond relative to the thiophene ring. Different conformers can exhibit distinct stabilities due to steric and electronic effects. In substituted cyclohexanes, for instance, substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org Similar principles apply to the five-membered thiophene ring, where different rotational positions of the thiol group would be investigated to locate energy minima.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent like water or an organic solvent, MD provides insights into how the molecule explores different conformations and interacts with its environment. This is particularly useful for understanding its behavior in a biological or chemical system, such as its interaction with a receptor or catalyst surface.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com
The calculated vibrational frequencies for this compound would correspond to specific molecular motions, such as the S-H stretch, C-S stretches, and various ring vibrations. By comparing these theoretical spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, confirming the connectivity and chemical environment of atoms within the molecule.
Modeling of Reaction Pathways and Transition States
Theoretical chemistry allows for the detailed exploration of potential chemical reactions involving this compound. The thiol group is a key reactive site, capable of participating in reactions like deprotonation, oxidation, and nucleophilic addition. nih.govnih.gov
Computational modeling can map out the entire reaction coordinate for a given chemical transformation. This involves locating the transition state (the highest energy point along the reaction path) and calculating the activation energy barrier. For example, the desulfurization of thiophene on a nickel catalyst surface has been studied using DFT to elucidate the reaction mechanism, showing that the C–S bond rupture can proceed without prior hydrogenation. rsc.org Similar studies on this compound could predict its reactivity in various chemical processes, such as its potential role as a precursor in synthesis or its degradation pathways.
Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals
The reactivity of this compound can be further understood by analyzing its electronic properties, specifically the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a negative potential around the sulfur atom of the thiol group, indicating a site susceptible to electrophilic attack. The acidic proton of the thiol group would be a region of positive potential.
Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. mdpi.com
The HOMO represents the ability of the molecule to donate electrons. For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the thiophene ring.
The LUMO represents the ability of the molecule to accept electrons. The LUMO is likely a π* anti-bonding orbital of the thiophene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's chemical stability and reactivity. mdpi.commedjchem.com A smaller gap generally implies higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative. This table provides representative FMO data to illustrate the output of quantum chemical calculations. The values are not specific to this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Intermolecular Interactions and Supramolecular Assembly Prediction
Theoretical investigations into thiophene-cored structures reveal that van der Waals dispersion forces are the dominant attractive force in the binding of thiophene-based systems. nih.gov The presence of the thiol (-SH) group, however, introduces the potential for hydrogen bonding, a stronger and more directional interaction. The methyl group, while seemingly simple, can also participate in weaker C-H···π and C-H···S interactions, further influencing the packing and assembly of the molecules.
The supramolecular organization of thiophene derivatives is of significant interest as it can lead to nanostructures with novel functions and applications in materials science. scispace.com The interplay of these various intermolecular forces will dictate the preferred orientation of this compound molecules as they approach one another, leading to the formation of dimers, oligomers, and potentially larger, well-defined supramolecular architectures.
A detailed analysis of the potential intermolecular interactions is presented below:
Hydrogen Bonding: The thiol group is a potential hydrogen bond donor, and the sulfur atom of the thiophene ring can act as a weak hydrogen bond acceptor. The most significant hydrogen bond is expected to be of the S-H···S type, where the hydrogen of the thiol group of one molecule interacts with the sulfur atom of the thiophene ring or the thiol group of a neighboring molecule.
π-π Stacking: The aromatic thiophene rings can interact through π-π stacking. These interactions are a result of electrostatic and van der Waals forces between the π-electron clouds of adjacent rings. The stacking can occur in a face-to-face or offset (parallel-displaced) manner, with the latter often being more favorable for substituted aromatic rings.
Methyl-π Interactions: The methyl group can interact with the π-system of a neighboring thiophene ring (CH₃-π interaction). This is a type of van der Waals interaction where the electron-rich π-face attracts the partially positive hydrogen atoms of the methyl group.
The following table summarizes the predicted intermolecular interactions and their estimated relative strengths based on computational studies of similar thiophene derivatives.
| Interaction Type | Donor | Acceptor | Estimated Strength (kJ/mol) |
| Hydrogen Bonding | -SH | S (thiophene or thiol) | 5 - 20 |
| π-π Stacking | Thiophene Ring | Thiophene Ring | 10 - 50 |
| Methyl-π Interaction | C-H (methyl) | π-system (thiophene) | 2 - 10 |
| Dispersion Forces | All atoms | All atoms | Variable, significant contribution |
Note: The estimated strengths are indicative and can vary significantly based on the specific geometry of interaction.
The prediction of the final supramolecular assembly depends on the complex interplay and balance of these interactions. It is plausible that this compound could form one-dimensional chains through head-to-tail hydrogen bonding, which then pack into two- or three-dimensional structures stabilized by π-π stacking and dispersion forces. The methyl group would likely play a crucial role in directing the fine details of the crystal packing by influencing the offset of the stacked rings and participating in weaker C-H···π or C-H···S contacts. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in determining the most stable dimeric and periodic structures, providing a theoretical framework for understanding the supramolecular chemistry of this compound.
Advanced Applications in Chemical Sciences and Materials Research
Polymer Chemistry and Material Design
In the realm of polymer science, 4-methylthiophene-2-thiol serves as a critical component in the synthesis of advanced materials. Its ability to participate in specific chemical reactions and to impart desirable properties to the resulting polymers is of particular interest.
Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification, known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. The thiol group of this compound can readily react with an alkene (ene) in the presence of a radical initiator or UV light. This reaction proceeds via a free-radical mechanism, leading to the formation of a stable thioether linkage and the creation of polymer chains or cross-linked networks.
The presence of the 4-methylthiophene moiety in the resulting polymer can significantly influence its properties. For instance, it can enhance the thermal stability and refractive index of the polymer. The versatility of thiol-ene chemistry allows for the preparation of a variety of polymer structures, including linear polymers, dendrimers, and hydrogels, by carefully selecting the ene-functionalized comonomers.
Table 1: Comparison of Polymerization Techniques
| Polymerization Technique | Key Advantages of Thiol-Ene with this compound |
| Thiol-Ene "Click" Chemistry | High efficiency, mild reaction conditions, orthogonal to other functional groups. |
| Traditional Free Radical Polymerization | Less control over polymer architecture and molecular weight distribution. |
| Condensation Polymerization | Often requires high temperatures and can produce small molecule byproducts. |
This compound is a valuable precursor for the synthesis of novel functional monomers. The thiol group can be chemically modified to introduce other functionalities, or the thiophene (B33073) ring itself can be further derivatized. These custom-designed monomers can then be polymerized to create polymer scaffolds with tailored properties for specific applications, such as drug delivery, tissue engineering, and sensor technology.
For example, the thiol group can be protected, and the thiophene ring can be subjected to electrophilic substitution reactions to introduce groups that can later be deprotected to allow for post-polymerization modification. This strategy enables the creation of complex and highly functional materials.
Thiophene-based polymers are renowned for their electrical conductivity and interesting optoelectronic properties. Polythiophenes are among the most studied classes of conductive polymers due to their environmental stability and tunable electronic properties. The incorporation of this compound into polymer chains can influence the electronic structure of the resulting material.
The sulfur atom in the thiophene ring has lone pairs of electrons that can be delocalized along the polymer backbone, leading to electrical conductivity upon doping. The methyl group at the 4-position can affect the polymer's morphology and solubility, which in turn influences its conductivity and processability. The thiol group can be used to anchor the polymer to metal surfaces, which is advantageous for the fabrication of electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Table 2: Properties of Thiophene-Based Polymers
| Property | Influence of this compound Moiety |
| Electrical Conductivity | The sulfur atom contributes to electron delocalization. The methyl group can affect interchain packing and, consequently, conductivity. |
| Solubility | The methyl group can enhance solubility in organic solvents, improving processability. |
| Film Morphology | The substituent pattern on the thiophene ring influences the self-assembly and crystallinity of the polymer films. |
Coordination Chemistry and Ligand Development
The sulfur atom of the thiol group and the thiophene ring make this compound an excellent ligand for a variety of metal ions. Its coordination chemistry is rich and has been explored for applications in catalysis and materials science.
This compound can coordinate to metal centers through the sulfur atom of the deprotonated thiol group (thiolate). It can act as a monodentate ligand or, in some cases, can bridge two metal centers. The thiophene ring can also participate in π-bonding with the metal, leading to more complex coordination modes.
Studies have shown that thiophene-2-thiols form stable complexes with a range of transition metals, including palladium, platinum, gold, and copper. The electronic properties of the resulting metal complexes can be tuned by the substituents on the thiophene ring. The methyl group in this compound, being an electron-donating group, can increase the electron density on the sulfur atom, thereby strengthening the metal-ligand bond.
The metal complexes of this compound and related ligands have shown promise in various catalytic applications. For example, palladium complexes bearing thiolate ligands have been investigated as catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. The nature of the ligand can influence the activity, selectivity, and stability of the catalyst.
Furthermore, these metal complexes can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials. Upon thermal decomposition, the complexes can yield well-defined metal sulfide nanoparticles with controlled size and morphology. These nanomaterials have applications in areas such as photocatalysis, sensing, and electronics. The presence of the thiophene moiety can also influence the properties of the resulting nanomaterials.
Strategies in Chemical Bioconjugation
The development of stable and efficient bioconjugation strategies is critical for a wide range of applications, from therapeutic antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for imaging studies. nih.govrsc.orgnih.gov The primary goal is to create a stable linkage between a biomolecule and a payload (e.g., a drug, a dye, or a surface) at a specific site to ensure homogeneity and preserve the biological activity of the modified molecule. rsc.orgnih.gov
Development of Thiol-Reactive Linkers for Chemoselective Modification
A variety of thiol-reactive linkers have been developed to achieve chemoselective modification of cysteine residues. These linkers typically contain an electrophilic group that readily reacts with the nucleophilic thiol group of cysteine. Common examples include maleimides, haloacetamides, and vinyl sulfones. axispharm.comnih.gov
The ideal thiol-reactive linker exhibits several key characteristics:
High Reactivity and Selectivity: The linker should react rapidly and specifically with thiols under mild, biocompatible conditions (i.e., physiological pH and temperature). nih.gov
Stability of the Conjugate: The resulting thioether bond should be stable under physiological conditions to prevent premature cleavage of the payload. iris-biotech.de
Versatility: The linker should be easily functionalized with a variety of payload molecules.
Extensive research has focused on optimizing these linkers to improve their stability and reaction kinetics. For instance, modifications to the maleimide (B117702) scaffold have been explored to reduce its susceptibility to retro-Michael addition, a reaction that can lead to the dissociation of the conjugate. iris-biotech.de
Despite the broad exploration of different chemical scaffolds for thiol-reactive linkers, there is no scientific literature available that describes the synthesis or application of linkers derived from this compound for the purpose of chemoselective modification.
Methodologies for Site-Selective Attachment in Chemical Biology Research
Achieving site-selective attachment of a molecule to a protein is a major challenge in chemical biology. While targeting natural cysteine residues provides a degree of selectivity, proteins often contain multiple cysteines, leading to heterogeneous products. To address this, several methodologies have been developed:
Engineered Cysteine Mutants: Site-directed mutagenesis can be used to introduce a single, reactive cysteine at a desired location on the protein surface. This allows for precise control over the site of modification.
Disulfide Re-bridging: This strategy involves the reduction of a native disulfide bond to generate two free thiols, which are then re-bridged with a bifunctional linker. This approach maintains the structural integrity of the protein. rsc.orgnih.gov
Enzyme-Mediated Ligation: Specific enzymes can be used to catalyze the formation of a covalent bond between a biomolecule and a substrate, offering high specificity.
Native Chemical Ligation: This powerful technique allows for the synthesis of large proteins by ligating smaller synthetic peptide fragments, one of which contains a C-terminal thioester and the other an N-terminal cysteine. nih.gov
A comprehensive search of the chemical literature did not yield any studies that utilize this compound in any of these or other methodologies for the site-selective attachment of molecules in chemical biology research.
Future Research Directions and Emerging Paradigms for Thiophenethiols
Innovations in Green and Sustainable Synthetic Methodologies
The future of thiophenethiol synthesis is increasingly rooted in green chemistry principles, aiming to reduce environmental impact and enhance safety. A major thrust in this area is the utilization of bio-based feedstocks to replace traditional petroleum-derived starting materials.
Bio-based Synthesis: Recent breakthroughs have demonstrated the synthesis of 5-methylthiophene-2-thiol (B1266635) from levulinic acid, a versatile platform chemical derived from lignocellulosic biomass. royalsocietypublishing.org This represents a significant shift away from fossil carbon sources and hazardous conventional methods, such as lithiation-thiolation processes. royalsocietypublishing.org Further research is exploring the direct use of elemental sulfur, a cheap and abundant industrial by-product, in conjunction with biomass-derived molecules like methyl levulinate to create thiophene (B33073) structures, offering a truly sustainable pathway. nih.govcitedrive.com These methods not only improve the sustainability profile but also open new reaction pathways for creating functionalized thiophenes.
Greener Reaction Conditions: The development of novel catalytic systems and reaction media is another cornerstone of sustainable synthesis. Key areas of innovation include:
Metal-free Approaches: To minimize toxicity and cost, metal-free synthetic routes are being actively pursued. These methods often rely on controlled reaction conditions and the use of reagents like potassium sulfide (B99878) or elemental sulfur. nih.gov
Advanced Catalysis: The use of reusable, solid catalysts, such as zinc oxide (ZnO) nanorods, enables the synthesis of thiophene derivatives under mild, solvent-free conditions, significantly improving the efficiency and environmental footprint of the process. nih.gov
Alternative Energy Sources: Methodologies employing microwave irradiation and ultrasound are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating. eurekaselect.com
| Strategy | Description | Key Advantages | Reference Example |
|---|---|---|---|
| Bio-based Feedstocks | Utilizing renewable starting materials derived from biomass, such as levulinic acid. | Reduces reliance on fossil fuels; sustainable; potential for novel derivatives. | Synthesis of 5-methylthiophene-2-thiol from levulinic acid. royalsocietypublishing.org |
| Elemental Sulfur | Employing elemental sulfur as the sulfur source in cyclization reactions. | Abundant, inexpensive, and low-toxicity sulfur source. | Reaction with biomass-derived methyl levulinate. nih.govcitedrive.com |
| Heterogeneous Catalysis | Using solid-phase catalysts like ZnO nanorods that can be easily recovered and reused. | Catalyst reusability; often allows for milder, solvent-free conditions. | ZnO nanorod-catalyzed synthesis of thiophene derivatives. nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | High atom economy; reduced waste; operational simplicity. | Modified Gewald reaction for one-pot synthesis. nih.gov |
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of molecules and reactions. rjptonline.org
In the context of thiophenethiols, these computational tools are being applied in several key areas:
Compound Design: AI-driven platforms can screen vast virtual libraries of thiophene derivatives to identify candidates with desired properties, such as specific biological activities. For instance, ML models combined with quantitative structure-activity relationship (QSAR) studies have successfully guided the synthesis of 2-amino-thiophene derivatives as potent anti-leishmanial agents. nih.govnih.gov This approach saves significant time and resources by prioritizing the synthesis of the most promising compounds.
Reaction Prediction: Predicting the outcome of chemical reactions is a major challenge in organic chemistry. AI models are being developed to forecast product structures, yields, and optimal reaction conditions. chemai.io A significant advancement in this area is the development of generative AI that incorporates fundamental physical principles, such as the conservation of mass and electrons, to provide more accurate and physically realistic predictions of reaction mechanisms and outcomes. mit.edumghpcc.org
Property Prediction: Machine learning algorithms can accurately predict the physicochemical properties of thiophene derivatives, such as density under various conditions, which is critical for their application in materials science. researchgate.net
The integration of AI with automated robotic systems promises to create fully autonomous platforms for chemical discovery, where AI designs novel thiophenethiol derivatives, predicts their synthesis, and directs robotic hardware to perform the experiments and analyze the results.
Exploration of Novel Reactivity and Unconventional Transformations
Moving beyond traditional synthetic methods, researchers are exploring unconventional reactions to construct and functionalize the thiophene ring, offering new levels of efficiency and molecular diversity.
Future research will likely focus on:
C-H Functionalization: Direct C-H activation and arylation reactions are powerful tools that avoid the need for pre-functionalized starting materials. The development of methods for the regioselective β-arylation of thiophenes at room temperature represents a significant step towards milder and more efficient synthesis of complex thiophene-containing molecules. researchgate.net
Domino and Cascade Reactions: These reactions involve a series of intramolecular transformations that rapidly build molecular complexity from simple starting materials. Designing new cascade sequences will enable the efficient assembly of highly substituted thiophenes. nih.gov
Ring-Altering Transformations: Techniques like ring enlargement or transannulation reactions, where one heterocyclic ring is converted into another, provide novel entries into thiophene synthesis. organic-chemistry.org For example, rhodium-catalyzed reactions between 1,2,3-thiadiazoles and alkynes can produce highly substituted thiophenes through the intermediacy of a rhodium thiavinyl carbene. organic-chemistry.org
Electrochemical Synthesis: Electrochemistry offers a green and powerful alternative to traditional chemical oxidants and reductants for forging new bonds, providing a promising avenue for novel thiophenethiol chemistry.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. This requires the ability to detect and characterize highly reactive, short-lived intermediates. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry.
In Situ Spectroscopy: Techniques like "in situ" NMR spectroscopy allow for real-time monitoring of reactions, providing kinetic data and direct observation of intermediate species. rsc.org For thiol reactions, specialized NMR techniques using fluorinated scaffolds have enabled the direct observation of typically transient intermediates like sulfenic acids (RSOH) in aqueous solutions. researchgate.net
Advanced Spectroscopic Methods: A range of spectroscopic tools, including UV-vis, Raman, electron spin resonance (ESR), and various forms of mass spectrometry, are vital for characterizing reaction intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, for example, has been used to identify radical anions as key intermediates in certain thiophene syntheses. organic-chemistry.org
Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for modeling reaction pathways, calculating the energies of transition states, and predicting the structures of transient intermediates that may be too fleeting to observe experimentally.
Synergistic Approaches Combining Experimental and Theoretical Research
The most profound insights into the chemistry of thiophenethiols will emerge from research that tightly integrates experimental synthesis and characterization with theoretical and computational modeling. This synergistic approach allows for a "virtuous cycle" where computational predictions guide experimental design, and experimental results provide benchmarks for refining theoretical models. mdpi.com
Examples of this synergy include:
Mechanism Elucidation: Experimental kinetic studies can provide evidence for a particular reaction pathway, which can then be rigorously modeled using DFT to validate the proposed mechanism and transition states, as demonstrated in studies of thiophene C-H arylation. researchgate.net
Rational Catalyst and Compound Design: DFT calculations can predict the electronic properties and reactivity of potential thiophenethiol derivatives or catalysts, allowing researchers to rationally design molecules with enhanced performance before committing to their synthesis. nih.gov
Spectra Interpretation: Theoretical calculations are essential for accurately assigning spectral features from complex experimental data (e.g., NMR, UV-vis, Raman) to specific molecular structures and electronic transitions, providing a more complete picture of the compounds and their reaction intermediates. acs.orgsemanticscholar.org
By combining the predictive power of AI and quantum chemistry with the empirical validation of advanced synthesis and spectroscopy, the future of 4-methylthiophene-2-thiol and related thiophenethiol research promises a new era of molecular innovation.
Q & A
Q. What are the standard synthetic routes for 4-methylthiophene-2-thiol, and how can its purity be validated experimentally?
The synthesis of this compound typically involves cyclization of thioacetamide derivatives or functionalization of pre-formed thiophene rings. A common approach includes the reaction of 2-thiophenecarboxaldehyde with methylating agents under controlled conditions, followed by thiolation via nucleophilic substitution. For purity validation, combine chromatographic (TLC, HPLC) and spectroscopic methods:
- NMR : Confirm the absence of methyl group splitting in -NMR (δ ~2.5 ppm for SCH) and characteristic thiophene ring protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 130.23 for CHS) and fragmentation patterns .
- Microanalysis : Ensure C, H, S content aligns with theoretical values (e.g., C: 46.12%, H: 4.65%, S: 49.23%) .
Q. How should researchers optimize reaction conditions for synthesizing this compound derivatives?
Key parameters include temperature, solvent polarity, and catalyst selection. For example:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thiolation reactions.
- Catalysis : Use Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation or transition-metal catalysts (e.g., Pd) for cross-coupling .
- Reaction Monitoring : Employ in situ techniques like FT-IR to track thiol (-SH) stretching vibrations (~2550 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites via HOMO-LUMO gaps.
- Electrostatic Potential (ESP) Maps : Identify regions prone to electrophilic attack (e.g., sulfur atoms in thiol groups) .
- Reaction Pathways : Simulate intermediates in substitution or oxidation reactions, validating experimental kinetic data .
Q. What strategies resolve contradictions in crystallographic data for this compound complexes?
Discrepancies in bond lengths or angles may arise from disordered crystal packing or twinning. Mitigation strategies include:
- High-Resolution Data Collection : Use synchrotron radiation for datasets with resolution <1.0 Å.
- Software Refinement : Apply SHELXL for robust refinement of anisotropic displacement parameters and hydrogen bonding networks .
- Validation Tools : Cross-check with PLATON or Mercury to detect symmetry violations .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
For pharmacological screening:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Target enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via spectrophotometric methods .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with protein targets (e.g., PDB: 1CX2) .
Q. What are the challenges in analyzing sulfur-containing derivatives of this compound via NMR, and how can they be addressed?
Sulfur’s quadrupolar relaxation broadens peaks, complicating - and -NMR assignments. Solutions include:
- Low-Temperature NMR : Reduce thermal motion to sharpen signals.
- Isotopic Labeling : Substitute to minimize splitting effects.
- 2D Techniques : Use HSQC or HMBC to correlate thiol protons with adjacent carbons .
Methodological Considerations
Q. How should researchers handle air-sensitive thiol intermediates during synthesis?
Q. What experimental protocols ensure reproducibility in multi-step syntheses of this compound analogs?
- Step-by-Step Monitoring : Use TLC or GC-MS after each reaction step.
- Detailed Procedural Notes : Document exact equivalents, reaction times, and purification methods (e.g., column chromatography with EtOAc/hexane gradients) .
- Negative Controls : Run parallel reactions omitting key reagents to identify side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
